(S)-tert-Butyl 2-(4-(3-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13830170
Molecular Formula: C18H22BrN3O2
Molecular Weight: 392.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22BrN3O2 |
|---|---|
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[5-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-5-8-15(22)16-20-11-14(21-16)12-6-4-7-13(19)10-12/h4,6-7,10-11,15H,5,8-9H2,1-3H3,(H,20,21)/t15-/m0/s1 |
| Standard InChI Key | AUQUYGCBKMQGCL-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC(=CC=C3)Br |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Composition and Nomenclature
The compound has the molecular formula C₁₈H₂₂BrN₃O₂ and a molecular weight of 392.3 g/mol . Its IUPAC name is tert-butyl (2S)-2-[4-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate. Key identifiers include:
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SMILES: CC(C)(C)OC(=O)N1CCC@HC2=NC=C(N2)C3=CC(=CC=C3)Br
Physical Properties
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Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves multi-step reactions, often starting from enantiomerically pure pyrrolidine precursors. A representative pathway includes:
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Imidazole Ring Formation: Condensation of a pyrrolidine-2-carbaldehyde derivative with glyoxal and ammonia to form the imidazole core .
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Bromophenyl Introduction: Suzuki-Miyaura coupling using 3-bromophenylboronic acid and a palladium catalyst .
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Boc Protection: Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate .
Table 1: Representative Synthesis Conditions
Stereochemical Control
The (S)-configuration at the pyrrolidine C2 position is achieved using chiral starting materials or enzymatic resolution . X-ray crystallography of analogous compounds confirms the spatial arrangement of substituents .
Structural and Spectroscopic Analysis
Key Structural Features
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Pyrrolidine Ring: Adopts a puckered conformation, with the Boc group in an equatorial position .
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Imidazole Substituents: The 3-bromophenyl group at C4 and a hydrogen-bond donor at N1 influence molecular packing.
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Chirality: The (S)-configuration governs interactions with biological targets.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 6.95 (s, 1H, imidazole-H), 4.90–4.71 (m, 1H, pyrrolidine-H), 1.46–1.10 (m, 9H, Boc-CH₃) .
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MS (ESI): m/z 393.1 [M+H]⁺.
Applications in Drug Discovery
Biological Activity
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Kinase Inhibition: The imidazole-pyrrolidine scaffold shows affinity for ATP-binding pockets in kinases.
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Antimicrobial Potential: Bromophenyl derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Drug Intermediate Utility
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Functionalization Sites: The bromine atom enables cross-coupling reactions (e.g., Heck, Sonogashira) for diversity-oriented synthesis .
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Boc Deprotection: Yields primary amines for further derivatization .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
Key trends:
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